1,4-Dicyclohexyl-2,5-bis(prop-2-ynyl)benzene
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Overview
Description
1,4-Dicyclohexyl-2,5-bis(prop-2-ynyl)benzene is an organic compound with the molecular formula C24H30 It is characterized by the presence of two cyclohexyl groups and two prop-2-ynyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dicyclohexyl-2,5-bis(prop-2-ynyl)benzene typically involves the reaction of 1,4-dicyclohexylbenzene with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone . The reaction proceeds through a nucleophilic substitution mechanism, where the propargyl bromide reacts with the benzene derivative to form the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dicyclohexyl-2,5-bis(prop-2-ynyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the alkyne groups to alkanes or alkenes.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while reduction can produce alkanes or alkenes.
Scientific Research Applications
1,4-Dicyclohexyl-2,5-bis(prop-2-ynyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1,4-Dicyclohexyl-2,5-bis(prop-2-ynyl)benzene exerts its effects depends on the specific application. In chemical reactions, the compound’s alkyne groups can participate in various transformations, such as cycloaddition reactions. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed that the compound interacts with specific enzymes or receptors to exert its effects.
Comparison with Similar Compounds
- 1,4-Dicyclohexyl-2,5-di-1-propynylbenzene
- 2,5-Dioctyl-1,4-di-1-propynylbenzene
Comparison: 1,4-Dicyclohexyl-2,5-bis(prop-2-ynyl)benzene is unique due to the presence of cyclohexyl groups, which can influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, melting points, and reactivity patterns, making it suitable for specific applications where these properties are advantageous .
Properties
CAS No. |
236407-27-5 |
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Molecular Formula |
C24H30 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
1,4-dicyclohexyl-2,5-bis(prop-2-ynyl)benzene |
InChI |
InChI=1S/C24H30/c1-3-11-21-17-24(20-15-9-6-10-16-20)22(12-4-2)18-23(21)19-13-7-5-8-14-19/h1-2,17-20H,5-16H2 |
InChI Key |
DMLISYBBFQWBTK-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1=CC(=C(C=C1C2CCCCC2)CC#C)C3CCCCC3 |
Origin of Product |
United States |
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